Potassium p-Tolyl Sulfate
Potassium p-Tolyl Sulfate
p-Cresol sulfate is a sulfate conjugate of the uremic toxin p-cresol, which is formed by bacterial fermentation of proteins in the large intestine. p-Cresol sulfate increases migration and proliferation of isolated rat aortic vascular smooth muscle cells (VSMCs) when used at a concentration of 500 µM. It also increases the area of aortic atherosclerotic plaques in nephrectomized ApoE-/- mice fed a high-fat diet when administered at a dose of 100 mg/kg per day via the drinking water. Serum levels of total and free p-cresol sulfate are increased in patients with advanced stage chronic kidney disease and positively associated with vascular calcification.
Brand Name:
Vulcanchem
CAS No.:
91978-69-7
VCID:
VC0041393
InChI:
InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
SMILES:
CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+]
Molecular Formula:
C7H7KO4S
Molecular Weight:
226.29 g/mol
Potassium p-Tolyl Sulfate
CAS No.: 91978-69-7
Cat. No.: VC0041393
Molecular Formula: C7H7KO4S
Molecular Weight: 226.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | p-Cresol sulfate is a sulfate conjugate of the uremic toxin p-cresol, which is formed by bacterial fermentation of proteins in the large intestine. p-Cresol sulfate increases migration and proliferation of isolated rat aortic vascular smooth muscle cells (VSMCs) when used at a concentration of 500 µM. It also increases the area of aortic atherosclerotic plaques in nephrectomized ApoE-/- mice fed a high-fat diet when administered at a dose of 100 mg/kg per day via the drinking water. Serum levels of total and free p-cresol sulfate are increased in patients with advanced stage chronic kidney disease and positively associated with vascular calcification. |
|---|---|
| CAS No. | 91978-69-7 |
| Molecular Formula | C7H7KO4S |
| Molecular Weight | 226.29 g/mol |
| IUPAC Name | potassium;(4-methylphenyl) sulfate |
| Standard InChI | InChI=1S/C7H8O4S.K/c1-6-2-4-7(5-3-6)11-12(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1 |
| Standard InChI Key | HTSFIPMTBJHYFQ-UHFFFAOYSA-M |
| SMILES | CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
| Canonical SMILES | CC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] |
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